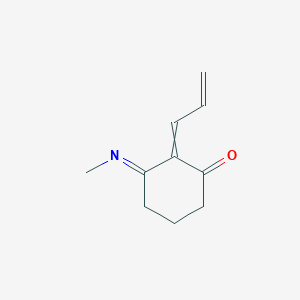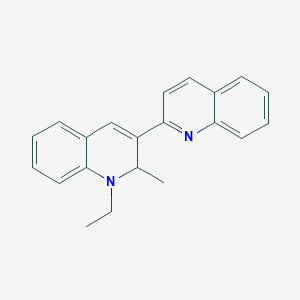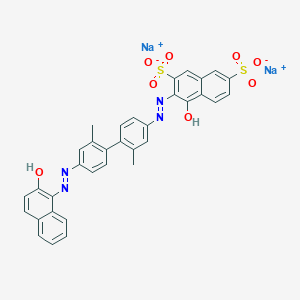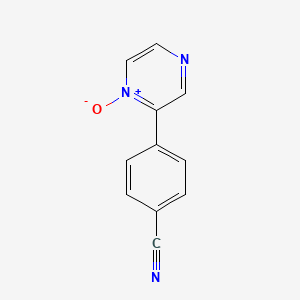
Decanoic acid, 4-formyl-2-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes a decanoic acid esterified with a 4-formyl-2-methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of decanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of decanoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Analyse Chemischer Reaktionen
Decanoic acid, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 4-formyl-2-methoxyphenyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of decanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Decanoic acid, 4-formyl-2-methoxyphenyl ester can be compared with other similar compounds, such as:
Vanillin acetate: Similar in structure but with an acetate group instead of a decanoic acid ester.
Decanoic acid, 2-(4-hydroxyphenyl)ethyl ester: Similar in having a decanoic acid ester but with a hydroxyphenyl group instead of a formyl-methoxyphenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
881994-32-7 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4-formyl-2-methoxyphenyl) decanoate |
InChI |
InChI=1S/C18H26O4/c1-3-4-5-6-7-8-9-10-18(20)22-16-12-11-15(14-19)13-17(16)21-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
FSUFFEUJUFKPOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)



![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)




![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
